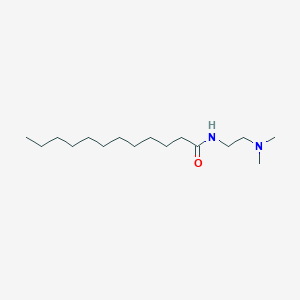
N-(2-(Dimethylamino)-ethyl)-lauramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Dimethylamino)-ethyl)-lauramide is an organic compound that belongs to the class of amides. It is characterized by the presence of a lauramide group attached to a dimethylaminoethyl moiety. This compound is known for its surfactant properties and is commonly used in various industrial applications, including cosmetics and personal care products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)-ethyl)-lauramide typically involves the reaction of lauric acid with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The general reaction scheme is as follows: [ \text{Lauric Acid} + \text{N,N-Dimethylethylenediamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:
Mixing: Lauric acid and N,N-dimethylethylenediamine are mixed in the reactor.
Heating: The mixture is heated to a specific temperature to initiate the reaction.
Catalysis: A catalyst is added to accelerate the reaction.
Purification: The product is purified through distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Dimethylamino)-ethyl)-lauramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-(2-(Dimethylamino)-ethyl)-amine.
Substitution: Formation of substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-(Dimethylamino)-ethyl)-lauramide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, shampoos, and other personal care products for its emulsifying properties.
Wirkmechanismus
The mechanism of action of N-(2-(Dimethylamino)-ethyl)-lauramide is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. The molecular targets include lipid bilayers and proteins, where it can interact and alter their properties, facilitating processes like drug delivery and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(Dimethylamino)-ethyl)-myristamide
- N-(2-(Dimethylamino)-ethyl)-palmitamide
- N-(2-(Dimethylamino)-ethyl)-stearamide
Uniqueness
N-(2-(Dimethylamino)-ethyl)-lauramide is unique due to its specific chain length (lauric acid) which provides an optimal balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant in various applications compared to its longer or shorter chain analogs.
Eigenschaften
CAS-Nummer |
56905-26-1 |
|---|---|
Molekularformel |
C16H34N2O |
Molekulargewicht |
270.45 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]dodecanamide |
InChI |
InChI=1S/C16H34N2O/c1-4-5-6-7-8-9-10-11-12-13-16(19)17-14-15-18(2)3/h4-15H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
KXFJXWOTQMPQNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


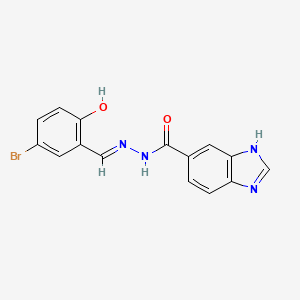

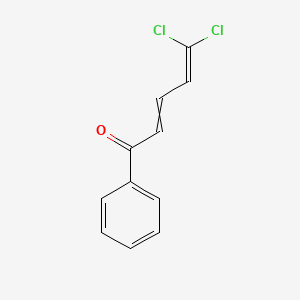
![N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B15076987.png)
![Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]](/img/structure/B15076994.png)

![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)
![N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
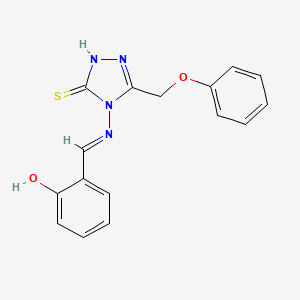

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
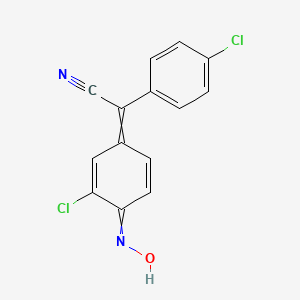
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)
